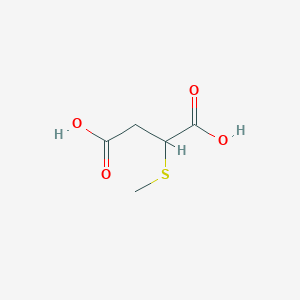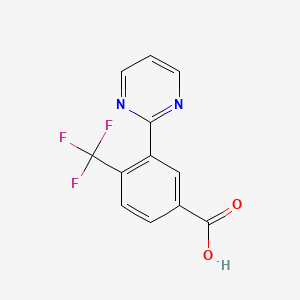
3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a pyrimidine ring and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid typically involves the reaction of 2-pyrimidinyl and 4-(trifluoromethyl)benzoic acid precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-N-2-pyrimidinyl-5-(trifluoromethyl)benzamide
- 2-pyrimidinyl 3-(trifluoromethyl)phenyl ether
- 5-[3-(Trifluoromethyl)phenyl]-2-pyrimidinyl hydrosulfide
Comparison: Compared to similar compounds, 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid stands out due to its unique combination of a pyrimidine ring and a trifluoromethyl group attached to a benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H7F3N2O2 |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
3-pyrimidin-2-yl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-2-7(11(18)19)6-8(9)10-16-4-1-5-17-10/h1-6H,(H,18,19) |
InChI-Schlüssel |
WOTOEMCALKWKLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



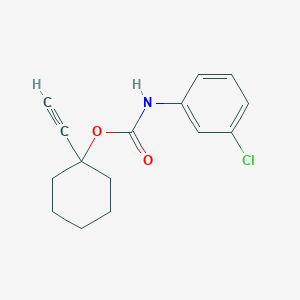
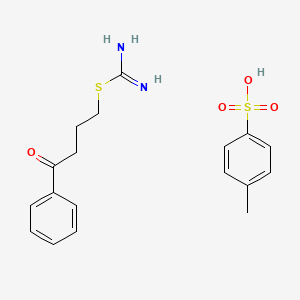
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
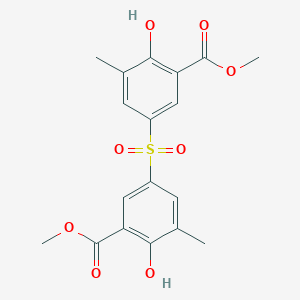
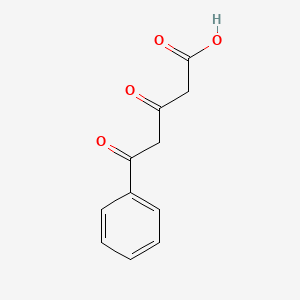


![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
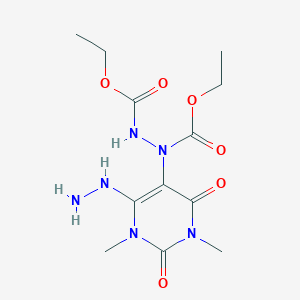
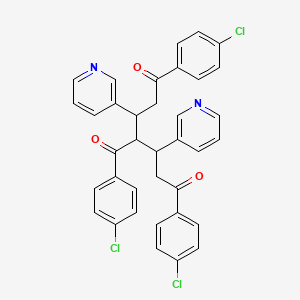
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
